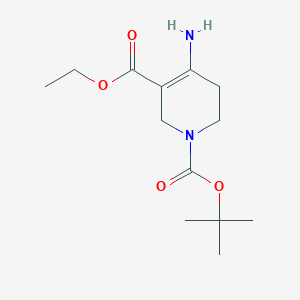

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Overview

Description

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can modify the substituents on the ring, such as reducing nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the dihydropyridine ring.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate depends on its specific application. In medicinal chemistry, dihydropyridine derivatives typically act by inhibiting calcium channels, which are crucial for various physiological processes. By blocking these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.

Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Nicardipine: Used for its vasodilatory effects in treating high blood pressure and angina.

Uniqueness: 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate is unique due to its specific substituents, which can impart distinct chemical and biological properties. The tert-butyl and ethyl groups, along with the amino functionality, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS Number: 947403-75-0) is a chemical compound with a molecular formula of C13H22N2O4 and a molecular weight of 270.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O4 |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 947403-75-0 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways:

- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes associated with metabolic disorders, potentially leading to beneficial effects in conditions such as diabetes and obesity.

- Neuroprotective Effects : There is emerging evidence that compounds in this class may exert neuroprotective effects by modulating excitatory amino acid transporters (EAATs), which play a critical role in neurotransmission and neuroprotection .

Antioxidant Activity

Several studies have reported the antioxidant properties of 1-tert-butyl 3-ethyl 4-amino-5,6-dihydropyridine derivatives. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against pathogens can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to oxidative stress conditions. The mechanism was linked to the modulation of glutamate levels through inhibition of EAATs .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results showed a concentration-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis and Modification : Various synthetic routes have been explored to modify the structure for improved potency against targeted biological pathways.

- Biological Assays : In vitro assays have confirmed the compound's ability to reduce inflammation markers and promote cellular health under stress conditions.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-ethyl 4-amino-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h5-8,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAQACJJJRXXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731436 | |

| Record name | 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947403-75-0 | |

| Record name | 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.